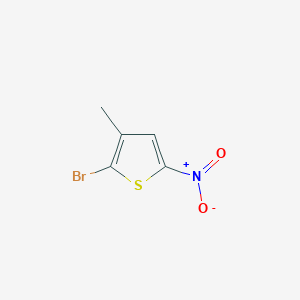

2-Bromo-3-methyl-5-nitrothiophene

Description

Contextualization of Halogenated and Nitrated Thiophene (B33073) Heterocycles in Organic Synthesis

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comderpharmachemica.com Its derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and materials with unique electronic properties. numberanalytics.comderpharmachemica.comontosight.ai The introduction of halogen and nitro groups onto the thiophene ring dramatically alters its chemical reactivity, making these substituted heterocycles valuable intermediates in organic synthesis. numberanalytics.com

Halogenation and nitration are common electrophilic substitution reactions for thiophene. numberanalytics.comuomus.edu.iqgla.ac.uk The presence of a halogen, such as bromine, provides a reactive handle for a variety of transformations, most notably cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for forming new carbon-carbon bonds, enabling the construction of complex molecular architectures.

The nitro group, on the other hand, is a strong electron-withdrawing group. Its presence on the thiophene ring deactivates the ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). researchgate.net This dual functionality of halogen and nitro groups on a thiophene core creates a versatile building block for synthetic chemists.

Significance of Electron-Deficient Thiophene Systems in Chemical Research

The term "electron-deficient" refers to aromatic systems where the electron density of the ring is significantly reduced by the presence of electron-withdrawing substituents. In 2-Bromo-3-methyl-5-nitrothiophene, the nitro group at the 5-position makes the thiophene ring highly electron-deficient. researchgate.net This property is of paramount importance in several areas of chemical research.

The electron-deficient nature of the thiophene ring in this compound enhances its electrophilicity, making it susceptible to attack by nucleophiles. researchgate.net This increased reactivity is crucial for SNAr reactions, where the bromine atom can be displaced by a variety of nucleophiles. researchgate.netbiosynth.com The rate of these substitution reactions is influenced by the nature of the other substituents on the ring.

Furthermore, electron-deficient thiophene systems are of great interest in materials science. mdpi.comrsc.org They are often incorporated as building blocks for π-conjugated polymers used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). rsc.org The electron-accepting properties of these systems can be fine-tuned by modifying the substituents on the thiophene ring. mdpi.com The study of such systems contributes to the development of new materials with tailored electronic and optical properties. rsc.orgnih.gov

Overview of Research Trajectories Pertaining to this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. Its unique combination of a reactive bromine atom and an activating nitro group on a thiophene core has made it a valuable tool for synthetic chemists.

One major research trajectory involves the use of this compound in nucleophilic aromatic substitution reactions. Studies have investigated the kinetics and mechanisms of its reactions with various nucleophiles, such as piperidine (B6355638). These studies provide fundamental insights into the reactivity of substituted thiophenes and the influence of different substituents on reaction rates.

Another significant area of research is the application of this compound in the synthesis of more complex heterocyclic systems. For instance, it can be used as a precursor for the synthesis of thieno[3,2-b]thiophenes and other fused thiophene derivatives. mdpi.com These fused systems are of interest for their potential applications in materials science and medicinal chemistry. numberanalytics.com

Furthermore, the compound serves as a building block in the synthesis of various biologically active molecules. Thiophene derivatives, in general, are known to exhibit a wide range of pharmacological activities. derpharmachemica.combeilstein-journals.org The specific substitution pattern of this compound allows for the introduction of diverse functionalities, leading to the creation of novel compounds with potential therapeutic applications. For example, derivatives of 5-nitrothiophene have been explored for their antileishmanial activity. nih.gov

Below is a table summarizing the key properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂S | scbt.com |

| Molecular Weight | 222.06 g/mol | scbt.com |

| Appearance | Solid | fluorochem.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methyl-5-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-3-2-4(7(8)9)10-5(3)6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEZTVGLBNABDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Methyl 5 Nitrothiophene and Analogues

Strategic Approaches to Thiophene (B33073) Functionalization

Regioselective Bromination of Thiophene Scaffolds

Halogenation of thiophene occurs readily, often at rates significantly higher than that of benzene. st-andrews.ac.ukiust.ac.ir Careful control of reaction conditions is crucial to achieve mono-substitution and prevent the formation of polyhalogenated products. iust.ac.irgla.ac.ukcitycollegekolkata.org For 3-substituted thiophenes, the directing effect of the substituent is paramount. An electron-donating group, such as a methyl group at the C3 position, directs electrophilic attack preferentially to the C2 position due to resonance stabilization.

One of the most common and effective methods for the regioselective bromination of 3-methylthiophene (B123197) is the use of N-bromosuccinimide (NBS). This reagent allows for controlled bromination, typically in a mixed solvent system like chloroform (B151607) and acetic acid, to yield 2-bromo-3-methylthiophene (B51420) as the major product. The reaction is often exothermic and proceeds quickly at room temperature. Alternative methods may involve using bromine in the presence of hydrobromic acid at controlled, low temperatures. google.com

| Reagent | Conditions | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid, <35°C | 2-Bromo-3-methylthiophene | 72% (crude) | |

| Aqueous H₂O₂ / HBr | Ether, -22°C to 15°C | 2-Bromo-3-methylthiophene | 89% | google.com |

| Bromine (Br₂) | 48% HBr, -25°C to 5°C | 2-Bromothiophene (from thiophene) | Not specified | iust.ac.ir |

Directed Nitration Procedures for Thiophene Derivatives

Nitration of the thiophene ring is a classic electrophilic substitution but must be handled with care to avoid side reactions or explosive decomposition. iust.ac.ir The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640), is a standard and effective method. gla.ac.ukcitycollegekolkata.org The position of nitration is strongly directed by existing substituents. For a substrate like 2-bromo-3-methylthiophene, the directing effects of the bromo and methyl groups must be considered. The methyl group at C3 is an ortho-, para- director, activating the C2 and C4 positions. The bromine at C2 is deactivating but also an ortho-, para- director. The most activated available position for electrophilic attack is the C5 position, which is para to the methyl group and meta to the bromo group, leading to the formation of 2-bromo-3-methyl-5-nitrothiophene.

Nitration of 2-bromo-3-methylbenzo[b]thiophene, a related analogue, has been shown to produce a mixture of nitro-isomers, highlighting the competitive nature of the directing effects. rsc.org

Methods for Introducing Methyl Substituents onto Thiophene Rings

Several methods exist for the introduction of alkyl groups like methyl onto a thiophene ring. These reactions are fundamental for preparing the necessary precursors for more complex derivatives.

Friedel-Crafts Alkylation: While a traditional method for alkylating aromatic rings, the Friedel-Crafts alkylation of thiophenes is often problematic and can lead to polysubstitution and rearrangement products. st-andrews.ac.uk

Metal-Catalyzed Cross-Coupling: Reactions like the Kumada coupling are highly effective. jcu.edu.au This involves reacting a halothiophene with a Grignard reagent (e.g., methylmagnesium bromide) in the presence of a nickel or palladium catalyst. jcu.edu.au

Lithiation followed by Alkylation: A highly regioselective method involves the deprotonation of thiophene at one of its acidic ring protons (preferentially at C2 or C5) using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting thienyllithium intermediate with an electrophile like methyl iodide. researchgate.netmdpi.com

Multi-Step Synthesis of this compound

The synthesis of this compound is typically achieved through a sequential process where the substituents are introduced in a specific order to ensure the correct final arrangement.

Sequential Halogenation and Nitration Protocols

The most direct route to this compound involves a two-step sequence starting from 3-methylthiophene.

Bromination: 3-Methylthiophene is first brominated to introduce the bromine atom at the most activated position, C2. As detailed in section 2.1.1, this is commonly achieved using N-bromosuccinimide (NBS) to produce 2-bromo-3-methylthiophene.

Nitration: The resulting 2-bromo-3-methylthiophene is then subjected to nitration. Using a nitrating agent such as fuming nitric acid or a mixture of nitric acid and acetic anhydride, the nitro group is directed to the C5 position, yielding the final product, this compound.

This sequential approach leverages the directing effects of the substituents at each stage to build the desired molecule. A similar strategy has been documented for the synthesis of other 2-bromo-3-X-5-nitrothiophenes. researchgate.net

| Step | Starting Material | Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | 3-Methylthiophene | Bromination | NBS in Chloroform/Acetic Acid | 2-Bromo-3-methylthiophene | |

| 2 | 2-Bromo-3-methylthiophene | Nitration | HNO₃ / Acetic Anhydride | This compound |

Role of Mercuriation-Bromination in Substituted Thiophene Synthesis

An older, yet effective, method for the regioselective introduction of bromine onto a thiophene ring involves mercuriation followed by bromination. This two-step process can offer high regioselectivity where direct bromination might yield mixtures.

The process involves reacting the thiophene derivative with a mercury(II) salt, such as mercuric acetate (B1210297) or mercuric chloride, to form a chloromercuri- or acetoxymercuri-thiophene intermediate. unl.edu This reaction is an electrophilic substitution. The resulting organomercury compound can then be treated with bromine, which cleaves the carbon-mercury bond and replaces it with a carbon-bromine bond.

This methodology has been explicitly used for the synthesis of substituted bromo-nitrothiophenes. For instance, 2-bromo-3,4-dimethyl-5-nitrothiophene was prepared from 3,4-dimethyl-2-nitrothiophene via a mercuriation and subsequent bromination sequence. This demonstrates the utility of the mercuriation route for introducing a bromine atom into a thiophene ring that is already substituted, particularly when direct bromination might be complicated by the existing functional groups. unl.edu

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiophene |

| Benzene |

| 3-Methylthiophene |

| N-bromosuccinimide (NBS) |

| Chloroform |

| Acetic acid |

| 2-Bromo-3-methylbenzo[b]thiophene |

| Nitric acid |

| Acetic anhydride |

| 2-bromo-3-methylthiophene |

| Methylmagnesium bromide |

| n-Butyllithium (n-BuLi) |

| Methyl iodide |

| 2-Bromo-3,4-dimethyl-5-nitrothiophene |

| 3,4-Dimethyl-2-nitrothiophene |

| Mercuric acetate |

| Mercuric chloride |

| Bromine |

Utilization of Specialized Reagents in Thiophene Annulation

The formation of the thiophene ring, known as thiophene annulation, is a foundational step in the synthesis of complex thiophene derivatives. Modern synthetic chemistry has seen the development of powerful annulation reactions that utilize specialized reagents to construct the thiophene core, which can subsequently be functionalized.

One prominent method involves the use of sodium sulfide (B99878) (Na₂S) as an efficient sulfur source. researchgate.net This reagent can facilitate thiophene annulation through mechanisms such as aromatic nucleophilic substitution (SₙAr) or nucleophilic hydrogen substitution (SₙH) on appropriately substituted precursors. researchgate.net For example, sodium sulfide hydrate (B1144303) (Na₂S·9H₂O) has been successfully employed to synthesize a variety of acene(di)thiophenes, demonstrating its utility in creating fused thiophene systems. researchgate.net

Another class of specialized reagents for thiophene synthesis involves trisulfur (B1217805) radical anions (S₃•⁻). mdpi.com These reactive species can be generated from sources like elemental sulfur in a basic medium or from potassium sulfide (K₂S) and are effective in sulfurization processes. mdpi.com They are particularly useful for the direct transformation of unsaturated hydrocarbons, such as alkynyl diols, into the thieno[3,2-b]thiophene (B52689) core, showcasing a step-efficient strategy. mdpi.com

Furthermore, metal-catalyzed oxidative cyclization presents a sophisticated route to thiophene-containing structures. Silver-mediated oxidative annulation, for instance, has been used to synthesize 2,3-diarylbenzo[b]thiophenes from N-arylthio succinimides and internal alkynes. rsc.org This process involves the oxidative cleavage of a sulfur-nitrogen bond and the subsequent annulation with the alkyne, demonstrating a powerful method for constructing highly substituted, π-conjugated systems. rsc.org

These annulation techniques provide versatile platforms for creating the fundamental thiophene scaffold, upon which further reactions like bromination and nitration can be performed to yield specific derivatives such as this compound.

Optimization of Synthetic Pathways to this compound

A common pathway begins with the synthesis of the intermediate, 2-bromo-3-methylthiophene. A patented method for this conversion involves the bromination of 3-methylthiophene using a combination of hydrobromic acid and hydrogen peroxide at controlled, low temperatures. google.com This approach offers a high yield and utilizes relatively low-cost starting materials, making it suitable for larger-scale production. google.com

Table 1: Optimized Synthesis of 2-Bromo-3-methylthiophene

| Reactants | Reagents | Temperature Profile | Yield | Reference |

|---|---|---|---|---|

| 3-methylthiophene | 48% HBr, 35% H₂O₂ | -22°C to 15°C (gradient) | 89% | google.com |

Once 2-bromo-3-methylthiophene is obtained, the subsequent step is nitration to introduce the nitro group at the 5-position. The conditions for this step must be carefully controlled. The nitration of substituted thiophenes can be challenging, particularly when electron-withdrawing groups are already present, as they deactivate the ring towards electrophilic substitution. For related compounds, nitrating agents such as fuming nitric acid in acetic anhydride are often employed.

An alternative synthetic sequence involves nitration prior to bromination. For example, the synthesis of the analogous 2-bromo-3,4-dimethyl-5-nitrothiophene was achieved by first nitrating 3,4-dimethylthiophene (B1217622) and then introducing the bromine atom via mercuriation and subsequent bromination. The choice between these two pathways—bromination followed by nitration or nitration followed by bromination—is a key aspect of optimizing the synthesis, as the electronic nature of the intermediate will significantly affect the regioselectivity and yield of the subsequent step.

The reactivity of the final product is also a consideration in synthetic design. Kinetic studies on the piperidinodebromination of various 2-bromo-3-X-4-methyl-5-nitrothiophenes have provided insight into how different substituents at the 3-position influence the rate of nucleophilic aromatic substitution. This data is crucial for understanding the stability of the target compound and for optimizing conditions for any further transformations.

Table 2: Kinetic Data for Piperidinodebromination of Substituted Thiophenes

| Compound (2-bromo-3-X-4-methyl-5-nitrothiophene) | Substituent (X) | Rate Constant (k₂ / l mol⁻¹ s⁻¹ at 20°C in Methanol) | Reference |

|---|---|---|---|

| Ia | Me | 3.53 x 10⁻³ | |

| Ib | H | 1.05 x 10⁻³ | |

| Ic | Br | 3.40 x 10⁻² | |

| Ig | CN | 1.12 | |

| Ih | NO₂ | 18.2 |

This kinetic data illustrates that electron-withdrawing substituents at the 3-position significantly increase the rate of debromination, highlighting the activated nature of the C-Br bond in these compounds.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3 Methyl 5 Nitrothiophene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-bromo-3-methyl-5-nitrothiophene. The electron-withdrawing nitro group at the 5-position activates the thiophene (B33073) ring, facilitating the displacement of the bromine atom at the 2-position by a range of nucleophiles.

Halogen Displacement by Various Nucleophiles (e.g., Amines)

The bromine atom in this compound can be readily displaced by various nucleophiles. Amines, in particular, have been extensively studied as nucleophiles in reactions with this and similar thiophene substrates. For instance, reactions with primary and secondary amines such as n-butylamine, benzylamine, pyrrolidine, piperidine (B6355638), and morpholine (B109124) have been investigated. researchgate.net These reactions typically result in the formation of the corresponding N-substituted 5-nitro-3-methyl-2-aminothiophene derivatives in high yields. The general mechanism involves the nucleophilic attack of the amine on the carbon atom bearing the bromine, forming a zwitterionic tetrahedral intermediate, followed by the departure of the bromide ion. researchgate.net

Kinetic Investigations of SNAr Processes

Below is a table summarizing the second-order rate constants for the reaction of various 2-bromo-3-X-5-nitrothiophenes with piperidine in methanol (B129727), illustrating the electronic influence of the 3-substituent on the reaction rate.

Table 1: Second-Order Rate Constants for the Reaction of 2-Bromo-3-X-5-nitrothiophenes with Piperidine in Methanol

| 3-Substituent (X) | k (L mol⁻¹ s⁻¹) |

|---|---|

| Me | 0.418 |

| H | 9.06 x 10⁻⁵ |

| Br | Data not available |

| CONH₂ | Data not available |

| CO₂Me | Data not available |

| SO₂Me | Data not available |

| CN | Data not available |

| NO₂ | Data not available |

Data derived from studies on related compounds and their reactivity patterns. unibo.it

Impact of Substituent Effects on Reactivity (e.g., Hammett-type Relationships)

The effect of substituents at the 3-position on the rate of nucleophilic substitution in 2-bromo-5-nitrothiophene (B82342) derivatives has been systematically studied. researchgate.net These studies often employ Hammett-type relationships to quantify the electronic influence of the substituent on the reaction center. For a series of 2-bromo-3-X-5-nitrothiophenes, a plot of the logarithm of the rate constants against the sigma-para (σp) values for the X substituents often yields a linear correlation. This indicates that the electronic effects of the substituent are transmitted through the thiophene ring to the reaction site, influencing the stability of the transition state and the intermediate. The positive slope of such plots confirms that electron-withdrawing groups at the 3-position enhance the reaction rate by stabilizing the negatively charged intermediate.

Solvent Effects on SNAr Reaction Rates and Mechanisms

The solvent plays a crucial role in the kinetics and mechanism of SNAr reactions of this compound. Studies have shown that the reaction rates are sensitive to solvent polarity and hydrogen-bonding properties. researchgate.netnih.gov For instance, the reaction of 2-bromo-5-nitrothiophene with piperidine shows a significant decrease in the second-order rate constant as the content of a nonpolar solvent like n-hexane increases in a mixture with a more polar solvent like propan-2-ol. researchgate.net This is attributed to the stabilization of the polar transition state and the charged intermediate by more polar solvents. nih.gov Linear free energy relationships have confirmed that solvent polarity is a major factor influencing the reaction rate. researchgate.net The use of ionic liquids as solvents has also been explored, often leading to a significant acceleration of the reaction rate compared to conventional organic solvents like methanol and benzene. nih.gov

Nitro Group as a Leaving Group in SNAr Transformations

While the bromine atom is the typical leaving group in SNAr reactions of this compound, under certain conditions, the nitro group can also be displaced. The displacement of a nitro group is less common but can occur, particularly with highly activated substrates or when a strong nucleophile is used. In some instances of nucleophilic substitution on nitrothiophenes, the reaction can proceed via the elimination of nitrous acid from an intermediate σ-adduct. unilag.edu.ng

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be chemically reduced to an amino group. This transformation is a key step in the synthesis of various functionalized thiophenes. Common reducing agents for this purpose include metals in acidic media, such as zinc and acetic acid. However, the reduction of some 2-nitrothiophenes with zinc and acetic acid can lead to dearomatization and fragmentation, producing acyclic nitriles. researchgate.net To avoid such side reactions, catalytic hydrogenation or the use of metal hydrides are often employed. The resulting 2-bromo-5-aminothiophene is a valuable intermediate for further chemical modifications.

Conversion to Amino-Thiophene Derivatives

The transformation of this compound into its amino-substituted counterparts can be achieved via two primary pathways: the reduction of the nitro group or the nucleophilic substitution of the bromo group. These methods lead to structurally distinct amino-thiophene derivatives, each serving as a precursor for different families of compounds.

One of the most direct methods to introduce an amino functionality is through the chemical reduction of the 5-nitro group. This reaction preserves the bromo substituent at the 2-position, yielding 5-amino-2-bromo-3-methylthiophene. Various reducing agents are effective for this transformation, with reagents like sodium dithionite (B78146) being used for the reduction of similar nitrothiophene systems. vu.lt Another established method includes the electrochemical reduction of bromonitrothiophenes. justia.com

Alternatively, the bromo group at the 2-position, activated by the strongly electron-withdrawing nitro group at the 5-position, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a primary or secondary amino group by reacting the substrate with ammonia (B1221849) or a suitable amine. This pathway leads to the formation of N-substituted 2-amino-3-methyl-5-nitrothiophenes. The synthesis of 2-aminothiophenes from halogen-substituted thiophenes via nucleophilic displacement is a traditional and effective strategy. nih.govbeilstein-journals.org

Table 1: Synthetic Approaches to Amino-Thiophene Derivatives from this compound

| Starting Material | Target Product | Reaction Type | Reagents & Conditions |

|---|---|---|---|

| This compound | 5-Amino-2-bromo-3-methylthiophene | Nitro Group Reduction | Typically involves reducing agents like sodium dithionite or electrochemical methods. vu.ltjustia.com |

| This compound | N-Substituted-2-amino-3-methyl-5-nitrothiophene | Nucleophilic Aromatic Substitution | Reaction with primary or secondary amines, often in a suitable solvent. nih.govbeilstein-journals.org |

Cross-Coupling Reactions of this compound

The carbon-bromine bond in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Palladium catalysis offers a powerful toolkit for the functionalization of aryl halides, and this compound is an excellent substrate for these transformations.

Cyanation: The conversion of the bromo group to a nitrile (cyano) group is a valuable transformation, as nitriles are precursors to acids, amides, and amines. Palladium-catalyzed cyanation of aryl bromides is a well-established and efficient method. organic-chemistry.org Modern protocols often utilize non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) to mitigate the hazards associated with traditional reagents like KCN or NaCN. nih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or a heterogeneous Pd/C catalyst, often in the presence of a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). organic-chemistry.org

Table 2: Representative Conditions for Palladium-Catalyzed Cyanation

| Component | Example | Purpose | Citation(s) |

|---|---|---|---|

| Substrate | This compound | Aryl bromide source | - |

| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] | Provides the cyano group; lower toxicity | organic-chemistry.orgnih.gov |

| Palladium Source | Pd/C, Pd(OAc)₂, Palladacycles | Catalyst for the cross-coupling cycle | organic-chemistry.orgnih.gov |

| Ligand | dppf | Stabilizes and activates the Pd catalyst | organic-chemistry.org |

| Solvent | DMAC, Dioxane/H₂O | Reaction medium | organic-chemistry.orgnih.gov |

| Temperature | 70-120 °C | To drive the reaction to completion | nih.govnih.gov |

Suzuki Coupling: The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.org This reaction is highly effective for substituted bromothiophenes. nih.gov Specifically, the coupling of 2-bromo-3-nitrothiophene (B183354) with phenylboronic acid to produce 2-phenyl-3-nitrothiophene has been successfully demonstrated, providing a direct analogue for the reactivity of this compound. vu.lt The reaction proceeds in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. nih.gov The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.

Table 3: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Purpose | Citation(s) |

|---|---|---|---|

| Substrate | This compound | Electrophilic coupling partner | - |

| Boron Reagent | Arylboronic acids (e.g., Phenylboronic acid) | Nucleophilic coupling partner | vu.lt |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst for the reaction cycle | nih.gov |

| Base | K₃PO₄, Ba(OH)₂ | Activates the organoboron species | nih.govresearchgate.net |

| Solvent | 1,4-Dioxane/Water, Toluene/Methanol | Reaction medium | nih.govresearchgate.net |

| Temperature | 90 °C | To ensure efficient reaction rates | nih.gov |

Derivatization and Advanced Transformations of 2 Bromo 3 Methyl 5 Nitrothiophene

Synthesis of Novel Thiophene-Based Heterocycles

The inherent reactivity of 2-bromo-3-methyl-5-nitrothiophene provides pathways to construct larger, fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry.

Thieno[3,2-b]thiophene (B52689) is a rigid, planar bicyclic system that serves as a core for many photo- and electroactive compounds, including π-conjugated molecules and polymers. mdpi.com The synthesis of thieno[3,2-b]thiophene derivatives often involves the reaction of a substituted thiophene (B33073) with a sulfur-containing nucleophile, leading to an intramolecular cyclization.

While direct synthesis from this compound is not extensively documented, established methods for constructing the thieno[3,2-b]thiophene scaffold from related nitrothiophenes are highly relevant. A prominent strategy involves the nucleophilic aromatic substitution (SNAr) of a nitro group by a thiolate. mdpi.comresearchgate.netdntb.gov.ua For instance, 3-nitrothiophenes bearing carbonyl groups react with reagents like methyl thioglycolate in the presence of a base. mdpi.comdntb.gov.ua The thiolate displaces the nitro group, and a subsequent intramolecular condensation reaction (e.g., Dieckmann condensation) forms the second thiophene ring. mdpi.com

Applying this logic, this compound could potentially react with S-nucleophiles where the nucleophile displaces the activated nitro group. The bromine atom and methyl group would remain on the newly formed thieno[3,2-b]thiophene core, offering sites for further functionalization. Another common approach utilizes the palladium-catalyzed coupling of 3-bromothiophenes with sulfur nucleophiles, followed by base-promoted cyclization to create the fused ring system. mdpi.com This highlights the dual reactivity of the starting compound, where either the bromo or the nitro group could be targeted to initiate the cyclization sequence.

Functionalization for Material Science Applications

The unique electronic profile of this compound, combining an electron-withdrawing nitro group and a reactive bromo-substituent, makes it a valuable building block for organic materials, particularly those with applications in electronics and photonics.

Oligothiophenes are a class of conjugated molecules studied for their semiconductor properties. The synthesis of well-defined oligothiophenes often relies on iterative cross-coupling reactions. The related compound, 2-bromo-5-nitrothiophene (B82342), is a known building block for oligothiophene precursors. chemicalbook.comsigmaaldrich.com The bromo-functionality is particularly suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings, which are powerful methods for forming carbon-carbon bonds.

In a typical Suzuki coupling reaction, this compound would react with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This reaction selectively replaces the bromine atom, extending the conjugated system. The nitro group can be retained in the final product or subsequently reduced to an amine for further modification. nih.gov The methyl group influences the electronic properties and solubility of the resulting oligomer.

Table 1: Representative Suzuki Coupling for Oligothiophene Precursor Synthesis

| Reactant A | Reactant B | Catalyst | Base | Product |

|---|

This table represents a potential reaction based on established methodologies for similar compounds. nih.govsciforum.net

The same reactivity that makes this compound useful for oligothiophene synthesis also applies to the construction of complex conjugated chromophores. These molecules are designed to absorb and emit light at specific wavelengths, making them suitable for dyes, sensors, and components in solar cells. dntb.gov.ua For instance, 2-bromo-5-nitrothiophene is used in the synthesis of (porphinato)zinc(II)-based chromophores. chemicalbook.comsigmaaldrich.com The thiophene unit acts as a π-conjugated linker, connecting different parts of the chromophore and influencing its electronic and optical properties. The derivatization allows for the fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final material.

Regioselective Modifications and Chemo-Differentiation

The presence of two distinct and reactive functional groups (bromo and nitro) on the thiophene ring allows for a high degree of control over chemical modifications. This chemo-differentiation is crucial for multi-step syntheses where specific sites must react while others remain protected or inert.

The bromine atom at the C2 position and the nitro group at the C5 position can be addressed with high selectivity.

Reaction at the Bromine Atom: The C-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with boronic acids or Stille coupling with organostannanes can be performed selectively at this position, leaving the nitro group untouched. sciforum.net This is the primary method for building larger conjugated systems based on this thiophene core.

Reaction at the Nitro Group: The nitro group can be selectively reduced to an amino group (NH₂) using various reducing agents, such as tin(II) chloride or catalytic hydrogenation with Raney nickel. nih.gov This transformation is typically performed without affecting the C-Br bond. The resulting aminothiophene is a valuable intermediate itself, as the amino group can be diazotized or acylated, providing further pathways for derivatization.

This orthogonal reactivity allows for a stepwise functionalization of the thiophene ring. For example, one could first perform a Suzuki coupling at the C2 position and then reduce the nitro group at the C5 position to introduce a different functionality. This regioselective and chemo-differentiated approach is fundamental to creating complex, multifunctional molecules from a relatively simple starting material.

Table 2: Chemo-Differentiated Reactions of this compound

| Position | Functional Group | Reaction Type | Reagents | Product Functionality |

|---|---|---|---|---|

| C2 | Bromo (-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | C-C Bond (Aryl group) |

This table illustrates the selective transformations possible at the two key functional sites. nih.gov

Spectroscopic Characterization Methodologies for 2 Bromo 3 Methyl 5 Nitrothiophene

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information to build a comprehensive vibrational profile of the target compound.

FTIR spectroscopy is instrumental in identifying the functional groups present in 2-Bromo-3-methyl-5-nitrothiophene. The analysis of its FTIR spectrum is based on the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. The most prominent and diagnostic peaks are associated with the nitro group (NO₂), the thiophene (B33073) ring, the methyl group (CH₃), and the carbon-bromine bond (C-Br).

The nitro group gives rise to two particularly strong and characteristic absorption bands: the asymmetric stretching vibration, typically observed in the 1560–1500 cm⁻¹ region, and the symmetric stretching vibration, which appears in the 1390–1300 cm⁻¹ range for nitroaromatic compounds. The presence of these intense bands is a strong indicator of the nitro-substitution on the thiophene ring.

Vibrations associated with the thiophene ring itself, including C=C and C-S stretching modes, are also present. The C-H stretching of the lone proton on the ring (at the C4 position) is expected above 3000 cm⁻¹. Aromatic C-H bending vibrations appear at lower frequencies. The methyl group introduces characteristic C-H stretching bands around 2950-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1380 cm⁻¹. The C-Br stretching vibration is typically found in the far-infrared region, often below 600 cm⁻¹.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|

| 3120–3080 | Aromatic C-H Stretch (C4-H) | Medium-Weak |

| 2980–2870 | Methyl C-H Stretches | Medium |

| 1560–1520 | NO₂ Asymmetric Stretch | Strong |

| 1470–1440 | Thiophene Ring C=C Stretch / CH₃ Asymmetric Bend | Medium |

| 1390–1340 | NO₂ Symmetric Stretch | Strong |

| ~1380 | CH₃ Symmetric Bend | Medium-Weak |

Raman spectroscopy complements FTIR by providing information on less polar or more symmetric vibrations. For this compound, Raman studies are particularly useful for observing vibrations of the thiophene ring skeleton and the C-Br bond. While the highly polar nitro group vibrations are strong in the IR spectrum, they are often weaker in the Raman spectrum. Conversely, the thiophene ring breathing modes and C-Br stretch can be more prominent in Raman analysis. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to precisely assign the observed vibrational frequencies in both FTIR and Raman spectra for related nitrothiophene molecules. researchgate.net For the similar compound 3-bromo-2-nitrothiophene, DFT calculations have been used to support experimental infrared and Raman data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The structure contains two distinct types of protons: those of the methyl group and the single proton attached to the thiophene ring.

Thiophene Ring Proton (H4): The molecule has one proton directly attached to the aromatic ring at the C4 position. Due to the strong electron-withdrawing effect of the adjacent nitro group at C5, this proton is significantly deshielded and is expected to appear as a singlet at a downfield chemical shift, likely in the range of δ 7.5–8.5 ppm.

Methyl Group Protons (-CH₃): The three protons of the methyl group at the C3 position are chemically equivalent. They are expected to produce a single sharp singlet in the spectrum. Its chemical shift would be in the typical alkyl-aromatic range, anticipated around δ 2.2–2.7 ppm. For the related compound 2-bromo-3-methylthiophene (B51420), the methyl signal appears at approximately 2.2 ppm. chemicalbook.com

The absence of any adjacent protons for both the H4 and the methyl group leads to the prediction of two singlets, with an integration ratio of 1:3, respectively.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H4 (Ring Proton) | 7.5 – 8.5 | Singlet | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the one carbon of the methyl group.

The chemical shifts are heavily influenced by the substituents.

C2 (Bromo-substituted): The carbon bearing the bromine atom (C2) is expected to be found at a relatively shielded position for a substituted aromatic carbon, due to the heavy atom effect of bromine.

C3 (Methyl-substituted): This carbon's resonance will be influenced by the attached methyl group.

C4: The carbon attached to the sole ring proton will have a chemical shift influenced by its position relative to all three substituents.

C5 (Nitro-substituted): The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield.

Methyl Carbon (-CH₃): The methyl carbon will appear in the typical aliphatic region, usually below δ 20 ppm.

For the related compound 2-bromo-3-methylthiophene, ¹³C NMR signals appear at δ 14.3 (-CH₃), 110.1 (C2), 127.8 (C5), 130.4 (C4), and 137.9 (C3). The introduction of a nitro group at the C5 position in the target molecule would be expected to cause a significant downfield shift for C5 and C4, and a smaller effect on C2 and C3.

Table 3: Predicted ¹³C NMR Signals and Assignments for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C5 | C-NO₂ | 145 – 155 |

| C3 | C-CH₃ | 135 – 145 |

| C4 | C-H | 128 – 138 |

| C2 | C-Br | 110 – 120 |

Electronic Absorption Spectroscopy (UV-Vis) in Structural Diagnostics

UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is dominated by π → π* transitions associated with the conjugated thiophene ring system. The presence of the nitro group, a powerful chromophore, extends this conjugation and introduces possible n → π* transitions.

These features result in strong absorption bands in the ultraviolet region. The nitro group's presence is known to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to the unsubstituted thiophene. Kinetic studies involving related 2-bromo-3-X-5-nitrothiophenes have utilized UV-Vis analysis in the 200–450 nm range to monitor reactions, confirming that the molecule absorbs significantly within this region. The electronic absorption characteristics are sensitive to the electronic density of the aromatic system. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure Determination

Extensive searches of scientific literature and crystallographic databases did not yield any specific experimental or computational X-ray diffraction (XRD) data for the compound this compound. While the determination of the three-dimensional atomic arrangement in a crystalline solid is a fundamental aspect of chemical characterization, it appears that the single-crystal X-ray structure of this particular thiophene derivative has not been reported in publicly accessible literature.

For illustrative purposes, the scientific community has successfully used XRD to characterize structurally related nitrothiophene derivatives. For instance, the crystal structures of compounds such as (E)-N-[4-bromo-2-(trifluromethoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine (B1209239) tandfonline.com, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, and (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol have been determined and their crystallographic data, including unit cell dimensions, space group, and atomic coordinates, have been deposited in resources like the Cambridge Crystallographic Data Centre (CCDC). tandfonline.comjcsp.org.pk These studies provide valuable insights into the molecular geometry, intermolecular interactions, and packing arrangements of similar molecules. However, it is crucial to emphasize that these findings are not directly applicable to this compound due to the differences in their molecular structures.

In the absence of experimental data for this compound, computational methods, such as Density Functional Theory (DFT), could be employed to predict its molecular and crystalline structure. Such theoretical studies can provide estimations of the geometric parameters and vibrational frequencies. tandfonline.com However, no such computational studies specifically detailing the predicted crystal structure of this compound were identified in the searched literature.

Therefore, the definitive determination of the crystalline structure of this compound awaits future experimental investigation via single-crystal X-ray diffraction.

Theoretical and Computational Chemistry Studies on 2 Bromo 3 Methyl 5 Nitrothiophene

Density Functional Theory (DFT) Calculations

DFT has been widely employed to investigate various properties of nitrothiophene derivatives. These calculations are foundational for geometry optimization, electronic structure analysis, and predicting spectroscopic characteristics, providing a robust framework for understanding the molecule's intrinsic properties.

Theoretical calculations, often using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to determine the most stable conformation of 2-Bromo-3-methyl-5-nitrothiophene. researchgate.nettandfonline.comresearchgate.net For similar thiophene (B33073) systems, DFT calculations predict a planar thiophene ring, with substituents arranged to minimize steric hindrance. vulcanchem.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. This optimized geometry is the basis for further computational analysis, including electronic property calculations. researchgate.netjcsp.org.pk The electronic structure analysis reveals the distribution of electron density, highlighting the electron-withdrawing effects of the nitro and bromo groups, which significantly influence the molecule's reactivity.

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. By calculating harmonic vibrational frequencies at the optimized geometry, a theoretical infrared (IR) spectrum can be generated. tandfonline.comresearchgate.net This allows for the assignment of vibrational modes to specific functional groups within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the maximum absorption wavelengths (λmax). tandfonline.comresearchgate.net For related nitrothiophene-containing Schiff bases, TD-DFT calculations have successfully computed UV-Vis spectra in both the gas phase and in solvents using models like the polarizable continuum model (PCM). tandfonline.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary electron-donating and electron-accepting orbitals, respectively. libretexts.orgmdpi.com

The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive. mdpi.com For substituted nitrothiophenes, the strong electron-withdrawing nature of the nitro group typically lowers the energies of both the HOMO and LUMO, making the compound a potent electrophile.

Table 1: Calculated FMO Properties for Related Thiophene Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| 2-Bromo-5-nitrothiophene (B82342) | - | - | 2.91 | B3LYP/6-31G(d) |

Data for this compound is not explicitly detailed in the provided search results, so data for closely related compounds is presented for context. researchgate.netconicet.gov.ar

Electrophilicity and Nucleophilicity Indices from Computational Models

Global reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These indices are calculated from the HOMO and LUMO energies. acs.org

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO)

Global Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors are invaluable for comparing the reactivity of different compounds. Studies on a series of thiophenes have shown a strong linear correlation between the experimentally determined electrophilicity parameter (E) and the computationally calculated global electrophilicity index (ω). acs.orgresearchgate.net This validates the use of DFT-based indices to predict and rationalize the electrophilic character of compounds like this compound. acs.orgresearchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr). Kinetic studies of the reactions between 2-bromo-3-X-5-nitrothiophenes (where X = Me) and various primary and secondary amines have been conducted. researchgate.net These studies indicate that the reaction proceeds via the formation of a Meisenheimer-like intermediate. researchgate.net

DFT calculations can be used to model the entire reaction pathway, including transition states and intermediates. researchgate.net By calculating the energies of reactants, products, and all species along the reaction coordinate, a detailed energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, confirming the proposed mechanism. researchgate.net For instance, theoretical calculations have been performed to support the mechanisms of σ-complexation reactions in related dinitrothiophene systems. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between a solute and solvent molecules over time. acs.org MD simulations have been used to understand solvent effects on the reactivity of related thiophene systems in different media, such as water and acetonitrile. acs.org These simulations can reveal how solvent molecules arrange around the reactants and transition states, providing insight into phenomena like preferential solvation and its effect on reaction rates. acs.orgacs.org

Conformational analysis, often performed as part of the initial geometry optimization, is critical for identifying the lowest energy structure of the molecule. For flexible molecules, a more extensive conformational search may be necessary. In the case of this compound, the thiophene ring itself is rigid, but rotation around the C-N bond of the nitro group could be explored. DFT calculations on similar compounds predict that planar or near-planar conformations are generally the most stable to maximize conjugation and minimize steric repulsion. vulcanchem.com

Applications of 2 Bromo 3 Methyl 5 Nitrothiophene As a Core Synthetic Intermediate

Utility in the Construction of Functionalized Organic Molecules

The strategic placement of a bromine atom, a nitro group, and a methyl group on the thiophene (B33073) ring endows 2-bromo-3-methyl-5-nitrothiophene with a unique chemical profile, making it a valuable building block for a variety of functionalized organic molecules. The electron-withdrawing nature of the nitro group significantly activates the thiophene ring, rendering the bromine atom at the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. biosynth.com

This reactivity allows for the facile introduction of a wide array of functional groups by reacting this compound with various nucleophiles. For instance, studies on analogous compounds, such as 2-bromo-3-X-5-nitrothiophenes (where X can be a substituent like a methyl group), have demonstrated that the bromine atom is readily displaced by amines, such as piperidine (B6355638), to form the corresponding substituted aminothiophenes. researchgate.netresearchgate.net This type of reaction is fundamental for the synthesis of molecules with potential applications in medicinal chemistry and materials science. The presence of the methyl group at the 3-position can influence the rate of these substitution reactions due to both steric hindrance and electronic effects. epa.govresearchgate.net

Furthermore, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Reactions like the Suzuki-Miyaura, Stille, and Negishi couplings enable the formation of carbon-carbon bonds, allowing for the attachment of diverse aryl, heteroaryl, or alkyl groups to the thiophene core. rug.nl For example, the coupling of similar bromo-nitrothiophenes with various boronic acids or organostannanes has been shown to proceed efficiently, leading to the synthesis of complex biaryl and polycyclic aromatic systems. The nitro group in the resulting products can then be further transformed, for instance, by reduction to an amino group, opening up avenues for additional functionalization. mdpi.com

The versatility of this compound as a synthetic intermediate is highlighted by its ability to undergo a sequence of reactions, where both the bromo and nitro groups are strategically manipulated to build molecular complexity. This makes it an indispensable tool for organic chemists aiming to construct novel and highly functionalized molecules.

Role in the Synthesis of Advanced Materials Precursors

The unique electronic and structural features of the thiophene ring make it a desirable component in advanced materials, particularly in the field of organic electronics. Substituted thiophenes are the building blocks for conjugated polymers and oligomers that exhibit interesting photophysical and electronic properties. This compound serves as a crucial precursor for the synthesis of these advanced materials.

The ability of this compound to participate in cross-coupling reactions is paramount in this context. For instance, palladium-catalyzed reactions can be employed to link multiple thiophene units together, leading to the formation of oligothiophenes and polythiophenes. The substitution pattern of this compound allows for the creation of well-defined, regioregular polymers, which is critical for optimizing their electronic properties.

A notable example of its application is in the synthesis of precursors for S,N-heteroacenes, which are polycyclic aromatic compounds containing both sulfur and nitrogen atoms. These materials are of interest for their potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). In one synthetic route, a related compound, 2-bromo-3-nitrothiophene (B183354), was used in a palladium-catalyzed Stille cross-coupling reaction with a stannylated thienothiophene to form a key precursor. beilstein-journals.org This precursor was then subjected to a reductive cyclization to construct the final S,N-heterotetracene framework. beilstein-journals.org The presence of the methyl group in this compound can be used to fine-tune the solubility and solid-state packing of the resulting materials, which in turn influences their performance in electronic devices.

The nitro group also plays a vital role. It can be carried through several synthetic steps and then reduced to an amino group at a later stage to enable further chemical modifications, such as the introduction of solubilizing groups or the formation of hydrogen bonds to control the material's morphology. mdpi.com This strategic functionalization is essential for tailoring the properties of the final material for specific applications.

Contribution to the Development of Complex Heterocyclic Frameworks

Beyond its use in linear and polymeric materials, this compound is a valuable synthon for the construction of complex heterocyclic frameworks. The thiophene ring itself is a key structural motif in many biologically active compounds and functional materials. By using this compound as a starting point, chemists can access a wide variety of more elaborate heterocyclic systems. sciforum.netresearchgate.netrsc.org

The reactivity of the bromine atom in nucleophilic substitution and cross-coupling reactions is again central to its utility in this area. For example, intramolecular reactions can be designed where a nucleophilic group, tethered to a side chain, displaces the bromine atom to form a new fused ring system. Similarly, palladium-catalyzed intramolecular C-H arylation can be envisioned to construct polycyclic aromatic thiophene derivatives. beilstein-journals.org

The synthesis of thieno[3,2-b]thiophenes, a class of fused heterocyclic compounds with applications in organic electronics, can be achieved using substituted thiophenes. mdpi.com While direct examples with this compound are not extensively documented, the general strategies often involve the reaction of a 3-substituted thiophene with a reagent that can form the second thiophene ring. The functional groups on this compound make it an ideal candidate for such transformations.

Furthermore, the nitro group can be a precursor to a nitrile or other functional groups that can participate in cycloaddition reactions or other ring-forming transformations, leading to the synthesis of novel and complex heterocyclic architectures. researchgate.net The ability to construct such intricate molecular frameworks is crucial for the discovery of new drugs and advanced materials with tailored properties.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Landscape of 2-Bromo-3-methyl-5-nitrothiophene

The synthesis of this compound can be achieved through multi-step sequences. A common starting material is 3-methylthiophene (B123197), which can undergo bromination to introduce the bromine atom at the 2-position. ontosight.ai Subsequent nitration, often using reagents like fuming nitric acid, introduces the nitro group at the 5-position. The reactivity of this compound is largely dictated by the interplay of its substituents. The electron-withdrawing nitro group significantly influences the thiophene (B33073) ring's electronic properties, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. ontosight.airesearchgate.netresearchgate.net The bromine atom at the 2-position serves as a good leaving group in these reactions.

Kinetic studies on related 2-bromo-3-X-5-nitrothiophenes (where X can be various substituents) with amines have shown that the reaction rate is influenced by the nature of the substituent at the 3-position and the amine used. researchgate.netresearchgate.net For instance, the rates of piperidinodebromination of 2-bromo-3-X-4-methyl-5-nitrothiophenes have been measured, demonstrating the influence of the 'ortho' substituent X on the reaction kinetics. These studies confirm that Hammett-type linear free-energy relationships can be applied to these heavily substituted thiophene systems.

Unexplored Reactivity Patterns and Synthetic Opportunities

While nucleophilic aromatic substitution is a well-documented reaction pathway for this compound, there remain unexplored areas of its reactivity. The presence of the methyl group at the 3-position could offer opportunities for regioselective functionalization under specific reaction conditions. For instance, metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could potentially be employed at the C-Br bond to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of derivatives. The successful application of Suzuki coupling for the synthesis of 2-aryl-5-nitrothiophenes from 2-bromo-5-nitrothiophene (B82342) suggests that similar transformations could be viable for the 3-methyl analogue. sciforum.net

Furthermore, the nitro group itself can be a versatile functional handle. Its reduction to an amino group would provide access to 2-bromo-3-methylthiophen-5-amine, a precursor for the synthesis of various other derivatives, including fused heterocyclic systems with potential biological activities. beilstein-journals.org The exploration of cycloaddition reactions involving the thiophene ring, although less common for aromatic thiophenes, could also present novel synthetic routes to complex molecular architectures.

Advancements in Materials Science Applications Through Derivatization

The derivatization of this compound opens up possibilities for the development of advanced materials. Thiophene-based compounds are well-known for their applications in organic electronics, including conductive polymers and organic light-emitting diodes (OLEDs). ontosight.aibeilstein-journals.org By strategically modifying the structure of this compound, it is possible to tune its electronic and optical properties.

For example, palladium-catalyzed cross-coupling reactions could be used to synthesize biaryl derivatives with extended π-conjugation, a key feature for conductive materials. vulcanchem.com The introduction of various aryl groups could modulate the bandgap and charge transport properties of the resulting materials. Furthermore, the synthesis of Schiff bases from amino derivatives of nitrothiophenes has been shown to yield compounds with interesting non-linear optical (NLO) properties. beilstein-journals.orgtandfonline.com The derivatization of this compound into similar structures could lead to new materials for photonic and optoelectronic applications.

Directions for Advanced Computational and Spectroscopic Investigations

Advanced computational and spectroscopic methods can provide deeper insights into the structure, reactivity, and potential applications of this compound and its derivatives. Density Functional Theory (DFT) calculations have been successfully employed to study the molecular geometry, vibrational frequencies, and electronic properties of related nitrothiophene-containing Schiff bases. tandfonline.comjcsp.org.pk Similar computational studies on this compound could elucidate the effects of the substituents on the molecule's electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its reactivity and predicting its behavior in materials. tandfonline.comresearchgate.net

Theoretical calculations can also be used to rationalize reaction mechanisms, as demonstrated in studies of σ-complexation reactions of other nitrothiophenes. researchgate.net Time-dependent DFT (TD-DFT) calculations can predict the UV-visible absorption spectra of derivatives, aiding in the design of new chromophores and materials with specific optical properties. tandfonline.com Spectroscopic techniques such as NMR and FT-IR are essential for the characterization of synthesized derivatives. tandfonline.comjcsp.org.pk In-depth analysis of the spectroscopic data, in conjunction with computational predictions, can provide a comprehensive understanding of the structure-property relationships in this class of compounds.

Q & A

Q. What synthetic methodologies are optimal for preparing 2-Bromo-3-methyl-5-nitrothiophene?

- Key Methods :

- Gewald Reaction : For constructing the thiophene core with nitrile derivatives and sulfur .

- Electrophilic Substitution : Bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-bromination .

- Nitration : Sequential nitration post-bromination (HNO₃/H₂SO₄, 50°C) to ensure regioselectivity at the 5-position .

- Optimization : Reaction yields (>75%) depend on solvent polarity, temperature gradients, and stoichiometric ratios (e.g., 1:1.2 molar ratio for bromine introduction) .

Q. How can the structure and purity of this compound be confirmed?

- Analytical Workflow :

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- DFT Insights :

- HOMO-LUMO Analysis : The nitro group lowers LUMO energy (-3.2 eV), enhancing electrophilicity for Suzuki-Miyaura couplings (e.g., with arylboronic acids) .

- Regioselectivity : Bromine at C2 directs coupling to C5 (nitro group deactivates C4), validated via Mulliken charge distribution maps .

- Experimental Validation : Pd(PPh₃)₄ catalyzes couplings at 80°C in THF, yielding biaryl derivatives (70–85% efficiency) .

Q. What strategies resolve contradictions in reported biological activity data for thiophene derivatives?

- Case Study : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:

- Solvent Effects : DMSO vs. aqueous buffers alter compound solubility .

- Assay Conditions : ATP concentration variations (±10 μM) skew inhibition kinetics .

- Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate via orthogonal assays (SPR vs. fluorescence polarization) .

Q. How can computational modeling predict the drug-likeness of this compound analogs?

- Methodology :

- ADMET Prediction : SwissADME or QikProp for logP (2.1–3.5), CNS permeability (< -2), and CYP450 inhibition profiles .

- Molecular Docking : AutoDock Vina to assess binding to target proteins (e.g., EGFR kinase; ΔG < -8 kcal/mol indicates strong affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.